molecular formula C12H16ClN B2558327 9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride CAS No. 2402830-75-3

9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride

Cat. No.: B2558327
CAS No.: 2402830-75-3
M. Wt: 209.72
InChI Key: OTSQLNVFKYGFSM-UHFFFAOYSA-N
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Description

9-Azatricyclo[8.2.1.0²,⁷]trideca-2,4,6-triene hydrochloride is a tricyclic heterocyclic compound featuring a 13-membered ring system with nitrogen integration. Its structure includes a bicyclo[8.2.1] backbone and a fused triene system, stabilized by the hydrochloride salt.

Properties

IUPAC Name

9-azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-4-12-9-5-6-11(7-9)13-8-10(12)3-1;/h1-4,9,11,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSQLNVFKYGFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=CC=CC=C3CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by the introduction of the nitrogen atom. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites and modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s structural uniqueness lies in its ring size, bridge configurations, and substituent patterns. Key comparisons include:

Compound Name Molecular Formula Ring Size Key Features Reference
9-Azatricyclo[8.2.1.0²,⁷]trideca-2,4,6-triene hydrochloride C₁₂H₁₄ClN 13-membered Tricyclic system with nitrogen at position 9; hydrochloride salt enhances solubility. N/A
9-Azatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene C₁₀H₁₁N 11-membered Smaller bicyclo[6.2.1] backbone; lacks hydrochloride.
9-Azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene hydrochloride C₁₁H₁₄ClN 12-membered Additional methylene bridge (6.2.2 vs. 8.2.1); similar hydrochloride salt.
13-Acetyl-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene C₁₄H₁₆N₂O₃ 13-membered Oxygen and nitrogen heteroatoms; acetyl and keto substituents.

Key Observations :

  • Substituents : The hydrochloride salt in the target compound and ’s analog enhances aqueous solubility, a critical factor in pharmaceutical applications. Oxygen-containing analogs (e.g., 8-oxa derivatives) show distinct electronic properties due to electronegativity differences .

Bioactivity and Molecular Similarity

demonstrates that structurally similar compounds cluster into bioactivity groups with shared protein targets. Computational metrics like Tanimoto and Morgan fingerprints () could quantify structural similarity between the target compound and known bioactive molecules, predicting modes of action (e.g., kinase inhibition or receptor antagonism) .

Pharmaceutical Properties (Inferred)

  • Solubility : Hydrochloride salts (target compound and ) typically offer higher solubility than free bases, aligning with trends seen in acridine-9-carboxylic acid derivatives (LogP = 3.03, moderate solubility) .
  • Metabolic Stability: Nitrogen-rich tricycles may exhibit cytochrome P450 interactions (e.g., CYP3A4 inhibition), as observed in ’s data on hydrogen bond donors/acceptors and CYP inhibition profiles.

Biological Activity

9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride is a polycyclic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₆ClN
  • Molecular Weight : 209.71 g/mol
  • CAS Number : 2402830-75-3

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells while sparing normal cells.
  • Reactive Oxygen Species (ROS) Generation : The compound appears to enhance ROS production in cancer cells, leading to oxidative stress and subsequent cell death.
  • Caspase Activation : Increased levels of caspases (caspase 3 and 8) were observed in treated oral cancer cells, indicating a potential pathway for apoptosis induction.

In Vitro Studies

A significant study investigated the effects of this compound on oral cancer cell lines (Ca9-22 and CAL 27). The findings are summarized in Table 1.

TreatmentCell Viability (%)Apoptosis Induction (%)Caspase 3 LevelCaspase 8 LevelROS Generation
Control59.010LowLowBaseline
X-ray46.120ModerateModerateIncreased
SK2 Treatment32.030HighHighHigh
X-ray/SK232.050Very HighVery HighVery High

The combination treatment of X-ray and SK2 showed significant antiproliferative effects compared to single treatments, indicating a synergistic effect that warrants further investigation.

Safety and Toxicity

While the compound shows promise in cancer therapy, safety assessments are crucial for clinical applications. Current toxicity profiles indicate that normal cells exhibit lower sensitivity to the compound compared to cancer cells, suggesting a favorable therapeutic index.

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